molecular formula C19H24N2O4 B2396432 Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate CAS No. 2361797-35-3

Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate

Cat. No.: B2396432
CAS No.: 2361797-35-3
M. Wt: 344.411
InChI Key: DZRQFNYSCBCECI-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, an ethyl ester group, and a phenylacetate moiety

Properties

IUPAC Name

ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-3-17(22)21-10-8-15(9-11-21)19(24)20-16-7-5-6-14(12-16)13-18(23)25-4-2/h3,5-7,12,15H,1,4,8-11,13H2,2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRQFNYSCBCECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenylacetate: The final step involves coupling the piperidine derivative with ethyl phenylacetate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: New ester or amide derivatives.

Scientific Research Applications

Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate can be compared with other piperidine derivatives and phenylacetate compounds:

    Similar Compounds: Piperidine, Ethyl phenylacetate, Acryloyl chloride derivatives.

    Uniqueness: The unique combination of the piperidine ring, prop-2-enoyl group, and phenylacetate moiety gives this compound distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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